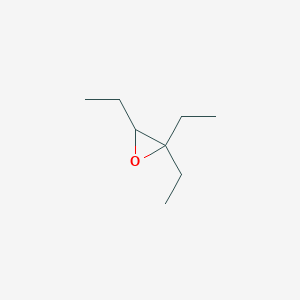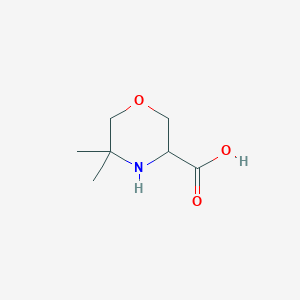
2,2,3-Triethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Triethyloxirane is an organic compound belonging to the oxirane family, characterized by a three-membered ring containing an oxygen atom. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Triethyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,2,3-triethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Triethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers
Wissenschaftliche Forschungsanwendungen
2,2,3-Triethyloxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,3-Triethyloxirane involves its reactivity with nucleophiles, leading to ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3-Trimethyloxirane
- 2,2-Dimethyloxirane
- 2,3-Epoxybutane
Uniqueness
2,2,3-Triethyloxirane is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
53229-40-6 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2,2,3-triethyloxirane |
InChI |
InChI=1S/C8H16O/c1-4-7-8(5-2,6-3)9-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
CWJMXJPRLGJLKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(O1)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)






![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)



![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
